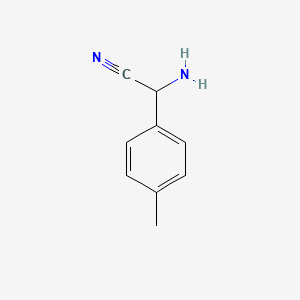

2-Amino-2-(4-methylphenyl)acetonitrile

CAS No.: 56464-69-8

Cat. No.: VC4601821

Molecular Formula: C9H10N2

Molecular Weight: 146.193

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56464-69-8 |

|---|---|

| Molecular Formula | C9H10N2 |

| Molecular Weight | 146.193 |

| IUPAC Name | 2-amino-2-(4-methylphenyl)acetonitrile |

| Standard InChI | InChI=1S/C9H10N2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,11H2,1H3 |

| Standard InChI Key | JBPGQESINKVYLD-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(C#N)N |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name is 2-(2-amino-4-methylphenyl)acetonitrile, with a molecular weight of 146.19 g/mol. Its structure consists of:

-

A benzene ring substituted with a methyl group at the para position.

-

An amino group (-NH) at the ortho position relative to the methyl group.

-

An acetonitrile group (-CHCN) attached to the benzene ring.

The presence of both electron-donating (amino) and electron-withdrawing (nitrile) groups creates a polarized electronic environment, influencing its reactivity .

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Melting Point | 190–192°C | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Boiling Point | 312.0 ± 0.0°C (at 760 mmHg) | |

| Solubility | Moderate in polar solvents |

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route involving:

-

Condensation: 4-Methylbenzaldehyde reacts with benzhydrylamine and trimethylsilyl cyanide to form a protected aminonitrile intermediate .

-

Acid Hydrolysis: The intermediate is treated with hydrochloric acid (HCl) and trifluoroacetic acid (TFA) to yield (4-methylphenyl)glycine .

-

Nitrile Formation: Subsequent reaction with thionyl chloride (SOCl) in methanol produces the final acetonitrile derivative .

Reaction Scheme:

Industrial Production

Industrial methods optimize yield and purity using continuous flow reactors and catalytic systems. For example, hydrazine hydrate reductions under controlled pH (6–7) and temperature (60–80°C) enhance efficiency .

Biological Activities

Antimicrobial Properties

Derivatives exhibit broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with MIC values ranging from 0.0048 to 0.039 mg/mL. The nitrile group’s hydrolysis to reactive intermediates disrupts bacterial cell wall synthesis.

Neuroprotective Effects

The amino group facilitates competitive inhibition of L-phenylalanine transporters, modulating neurotransmitter synthesis (e.g., dopamine, serotonin) and offering potential in neurodegenerative disease research .

Mechanism of Action

Enzymatic Interactions

-

Nitrile Hydratase Activation: The nitrile group hydrolyzes to form amide intermediates, which inhibit bacterial metalloenzymes (e.g., penicillin-binding proteins).

-

Amino Group Reactivity: Acts as a nucleophile in Schiff base formation, disrupting redox homeostasis in cancer cells.

Cellular Pathways

-

MAPK/ERK Signaling: Modulates stress-responsive pathways, reducing oxidative damage in neuronal cells.

-

p53 Activation: Induces apoptosis in cancer cells via p53-dependent DNA repair mechanisms.

Applications in Scientific Research

Organic Synthesis

-

Chiral Building Block: Used in asymmetric synthesis of β-amino alcohols and heterocycles (e.g., thiadiazoles) .

-

Polymer Chemistry: Serves as a monomer for conductive polymers due to its electron-deficient nitrile group.

Pharmaceutical Development

-

Drug Intermediates: Key precursor for glutaminase inhibitors (e.g., CB-839 analogs) targeting cancer metabolism .

-

Antidepressant Research: Structural analogs show affinity for serotonin receptors (5-HT) .

Comparison with Related Compounds

| Compound | Structure | Key Differences | Biological Activity |

|---|---|---|---|

| Phenylglycine | Lacks methyl and nitrile groups | Limited antimicrobial activity | |

| 4-Methylbenzyl Cyanide | No amino group | Industrial solvent, low bioactivity | |

| 2-Amino-4-chlorophenylacetonitrile | Chlorine substituent | Enhanced anticancer potency |

Future Research Directions

-

Structure-Activity Relationships (SAR): Optimize substituents to enhance blood-brain barrier penetration for neurological applications .

-

Catalytic Asymmetric Synthesis: Develop enantioselective routes using engineered nitrilases (e.g., Rhodococcus rhodochrous variants) .

-

Nanoparticle Delivery Systems: Encapsulate the compound in lipid-based carriers to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume